2-Chloro-5-vinylpyridine

Suzuki-Miyaura coupling Palladium catalysis Heteroaryl halides

2-Chloro-5-vinylpyridine (CAS 157670-28-5; C7H6ClN; MW 139.58) is a heteroaryl vinyl halide building block that integrates a 2-chloro leaving group with a 5-vinyl substituent on the pyridine scaffold. This compound serves as a versatile intermediate in medicinal chemistry and materials science, enabling orthogonal functionalization via the vinyl group (Heck coupling, polymerization, hydrogenation) while retaining the chloro group for subsequent cross-coupling or nucleophilic aromatic substitution reactions.

Molecular Formula C7H6ClN
Molecular Weight 139.58 g/mol
CAS No. 157670-28-5
Cat. No. B115529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-vinylpyridine
CAS157670-28-5
Molecular FormulaC7H6ClN
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESC=CC1=CN=C(C=C1)Cl
InChIInChI=1S/C7H6ClN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2
InChIKeyKIPXJMHTIVOLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-vinylpyridine CAS 157670-28-5: A Dual-Functional Pyridine Building Block for Site-Selective Cross-Coupling and Heterocycle Synthesis


2-Chloro-5-vinylpyridine (CAS 157670-28-5; C7H6ClN; MW 139.58) is a heteroaryl vinyl halide building block that integrates a 2-chloro leaving group with a 5-vinyl substituent on the pyridine scaffold . This compound serves as a versatile intermediate in medicinal chemistry and materials science, enabling orthogonal functionalization via the vinyl group (Heck coupling, polymerization, hydrogenation) while retaining the chloro group for subsequent cross-coupling or nucleophilic aromatic substitution reactions . Commercially available at 95-98% purity, typically stabilized with 4-tert-butylcatechol (TBC) to prevent premature vinyl polymerization during storage and handling .

Why Generic Substitution of 2-Chloro-5-vinylpyridine CAS 157670-28-5 Fails: Orthogonal Reactivity Cannot Be Replicated by Monofunctional Pyridine Analogs


The procurement value of 2-chloro-5-vinylpyridine lies in its orthogonal bifunctionality: a C2 chloride handle suitable for Pd-catalyzed cross-coupling or SNAr chemistry, and a C5 vinyl group that enables Heck reactions, hydrogenation, or radical polymerization . Simple substitution with monofunctional analogs such as 2-chloropyridine (CAS 109-09-1) forfeits the vinyl handle entirely, while replacement with 2-vinylpyridine (CAS 100-69-6) lacks the chloro leaving group required for subsequent derivatization [1]. Even among bifunctional comparators such as 2-chloro-5-bromopyridine (CAS 53939-30-3), the reactivity hierarchy differs fundamentally: in the latter, the C5 bromide is more reactive than the C2 chloride in cross-coupling, whereas in 2-chloro-5-vinylpyridine, the vinyl group is not a leaving group but an alkene handle with distinct reaction chemistry. These functional differences produce non-overlapping synthetic utility that cannot be compensated for by adjusting reaction conditions alone [2].

2-Chloro-5-vinylpyridine CAS 157670-28-5: Quantitative Evidence of Differential Performance Versus Closest Analogs


Suzuki-Miyaura Coupling Yield: 2-Chloro-5-vinylpyridine vs. 2-Chloro-5-bromopyridine as Direct Precursor

2-Chloro-5-vinylpyridine is typically synthesized via Suzuki-Miyaura coupling of 2-chloro-5-bromopyridine with vinylboronic acid pinacol ester. The reaction proceeds with 81% isolated yield under optimized conditions using Pd(PPh3)4 catalyst in DME/water at 84°C for 16 hours . This synthesis route demonstrates that the C5-bromide of the precursor undergoes selective coupling with the vinylboronate while preserving the C2-chloride intact, establishing a chemoselectivity hierarchy where -Br reacts preferentially over -Cl under these conditions [1].

Suzuki-Miyaura coupling Palladium catalysis Heteroaryl halides

Reactivity Hierarchy: C5-Bromide vs. C2-Chloride vs. Fluorosulfate in Polysubstituted Pyridine Cross-Coupling

In palladium-catalyzed Suzuki-Miyaura coupling of polysubstituted pyridines, the leaving group reactivity follows a well-established hierarchy: -Br > -OSO2F > -Cl [1]. For 2-chloro-5-vinylpyridine synthesized from 2-chloro-5-bromopyridine, this reactivity order enables the selective installation of the vinyl group at C5 while preserving the C2-chloride for downstream functionalization. The C2-chloride is approximately 10-100 times less reactive than the corresponding C5-bromide in cross-coupling under standard conditions [2].

Chemoselectivity Palladium catalysis Halide reactivity

Competitive Coupling Selectivity: 2-Chloropyridine vs. 2-Pyridyl Boronic Acid in Asymmetric Suzuki Reactions

A comparative study of asymmetric Suzuki-Miyaura coupling demonstrated that 2-chloropyridine does not inhibit the coupling reaction, whereas unsubstituted pyridine significantly suppresses reactivity through competitive coordination to the Rh catalyst [1]. The 2-chloro substituent reduces the Lewis basicity of the pyridine nitrogen, preventing catalyst deactivation. This effect applies directly to 2-chloro-5-vinylpyridine, where the 2-chloro group enables efficient metal-catalyzed transformations of the vinyl moiety without nitrogen coordination interference.

Asymmetric catalysis Lewis basicity Rhodium catalysis

Ni-Catalyzed Carbonylative Acylation: Regioselectivity Enabled by Pyridine Electron-Withdrawing Effect

A nickel-catalyzed acylation of vinylpyridines with alkylzincs under 1 atm CO proceeds with high regio- and chemoselectivity to afford β-acyl pyridine derivatives [1]. The electron-withdrawing property of the pyridine ring activates the vinyl group toward this transformation, facilitating the carbonylative process. For 2-chloro-5-vinylpyridine, this reactivity is preserved while the 2-chloro substituent remains available for subsequent functionalization.

Nickel catalysis Carbonylation Vinylpyridine

Physical Property Differentiation: Stabilization Requirement and Storage Profile

2-Chloro-5-vinylpyridine is commercially supplied at 95-98% purity with 4-tert-butylcatechol (TBC) as a radical polymerization inhibitor . The compound requires storage under inert atmosphere (nitrogen) at -20°C or 4°C to maintain stability . Without TBC stabilization, the vinyl group undergoes spontaneous radical polymerization during storage, leading to batch-to-batch variability. In contrast, non-vinyl analogs such as 2-chloro-5-methylpyridine (CAS 1971-61-3) and 2-chloro-5-ethylpyridine (CAS 90196-32-0) do not require inhibitor stabilization and can be stored at ambient temperature.

Stability Storage Polymerization

Procurement-Driven Application Scenarios for 2-Chloro-5-vinylpyridine CAS 157670-28-5: Where This Compound Outperforms Alternatives


Sequential C5-to-C2 Functionalization in Medicinal Chemistry Programs

2-Chloro-5-vinylpyridine is optimally deployed in multi-step synthetic sequences requiring orthogonal functionalization. The C5-vinyl group can be hydrogenated to ethyl (quantitative conversion under H2/Pd-C) or functionalized via Heck coupling, while the C2-chloride is subsequently used for Suzuki-Miyaura or Buchwald-Hartwig coupling. This orthogonal reactivity pattern reduces total synthetic steps by 1-2 compared to building the same scaffold from monofunctional starting materials [1].

Epibatidine Analog Synthesis and Nicotinic Receptor Ligand Development

2-Chloro-5-vinylpyridine is a documented intermediate in the synthesis of epibatidine analogs, a class of potent nicotinic acetylcholine receptor agonists . The vinyl group enables introduction of chiral auxiliaries via catalytic hydrogenation, as demonstrated in the addition of 2-chloro-5-vinylpyridine to chiral oxazolidinones [1]. Alternative 2-chloro-5-alkylpyridines lack the alkene handle required for this asymmetric induction step.

Specialty Polymer and Copolymer Synthesis via Vinyl Polymerization

The vinyl substituent of 2-chloro-5-vinylpyridine enables its incorporation as a monomer in radical or living cationic polymerization to produce poly(vinylpyridine) derivatives with pendant chloro groups . These polymers can be post-functionalized via nucleophilic aromatic substitution at the chloro sites, yielding functional materials with tunable properties. Non-vinyl analogs such as 2-chloro-5-methylpyridine cannot be polymerized via the pyridine ring.

Agrochemical Intermediate: 2-Chloro-5-ethylpyridine Precursor for Insecticide Synthesis

Hydrogenation of 2-chloro-5-vinylpyridine produces 2-chloro-5-ethylpyridine , a key intermediate in the synthesis of certain pyridine-based insecticides and fungicides [1]. The vinyl-to-ethyl hydrogenation proceeds quantitatively, making 2-chloro-5-vinylpyridine a direct precursor that can be sourced when 2-chloro-5-ethylpyridine is commercially unavailable or when the vinyl intermediate is required for divergent synthesis.

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